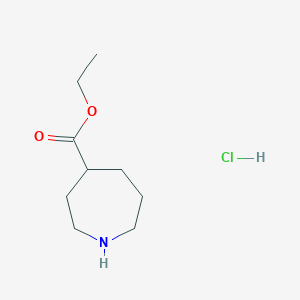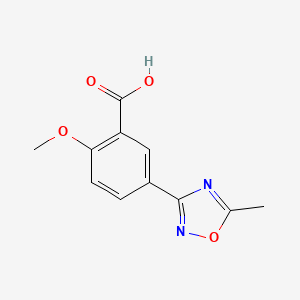
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol is a fascinating chemical compound with diverse scientific applications. This compound holds immense potential for research, ranging from medicinal chemistry to material science.
Mécanisme D'action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that tetrazole derivatives have been known to exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Tetrazole derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Tetrazole derivatives have been known to exhibit a broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a honeycomb metal–carboxylate-tetrazolate framework showed good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions .
Méthodes De Préparation
The synthesis of 4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol involves several steps. One common method includes the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. This reaction gives good yields and stereoselectivity of trans-1,2-disubstituted alkenes when potassium or sodium hexamethyldisilazide is used as a base and 1,2-dimethoxyethane is used as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a reactant for palladium-catalyzed carbon-carbon bond formation, such as the Suzuki-Miyaura reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for the development of new drugs due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties . In material science, it is explored for its unique structural properties and potential use in advanced materials. Additionally, it is used in various industrial applications, such as the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol is unique due to its specific structural features and diverse applications. Similar compounds include 1,4-bis(1H-tetrazol-5-yl)benzene and other tetrazole derivatives, which also exhibit significant biological and material science applications . this compound stands out due to its specific combination of phenyl and tetrazole groups, providing unique properties and reactivity.
Propriétés
IUPAC Name |
4-[2,2-bis(1-phenyltetrazol-5-yl)ethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N8O/c31-19-13-11-16(12-14-19)15-20(21-23-25-27-29(21)17-7-3-1-4-8-17)22-24-26-28-30(22)18-9-5-2-6-10-18/h1-15,31H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBCFDWCNYJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776421.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)


![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)

![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)


